

# Application Notes and Protocols for Cell Tracking Studies Using IR-825

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## Compound of Interest

Compound Name: IR-825

Cat. No.: B608125

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## Introduction

**IR-825** is a near-infrared (NIR) heptamethine cyanine dye with fluorescent properties that make it a promising candidate for in vivo and in vitro cell tracking studies. Its emission in the NIR spectrum (around 825 nm) allows for deep tissue penetration and minimizes interference from tissue autofluorescence, offering a significant advantage for in vivo imaging. These application notes provide an overview of **IR-825**, detailed protocols for cell labeling and viability assessment, and guidance for its use in cell tracking experiments.

**IR-825** can be utilized in its free form or conjugated to nanoparticles to enhance its delivery and stability. When conjugated to polymeric nanomicelles, **IR-825** has been shown to accumulate in mitochondria and the endoplasmic reticulum.[1] The protocols provided herein are designed to be adaptable for various cell types and experimental goals.

## Physical and Spectral Properties of IR-825

A summary of the key properties of **IR-825** is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>54</sub> H <sub>55</sub> N <sub>2</sub> NaO <sub>8</sub> S <sub>2</sub>	N/A
Molecular Weight	975.1 g/mol	N/A
Excitation Maximum	~780 nm	[2]
Emission Maximum	~830 nm	[2]
Form	Solid	N/A
Solubility	Soluble in organic solvents (e.g., DMSO, DMF)	N/A

## Experimental Protocols

### Protocol 1: In Vitro Cell Labeling with IR-825

This protocol outlines the general steps for labeling cells with free **IR-825** dye. Optimization of dye concentration and incubation time is crucial for each cell type to achieve optimal signal with minimal cytotoxicity.

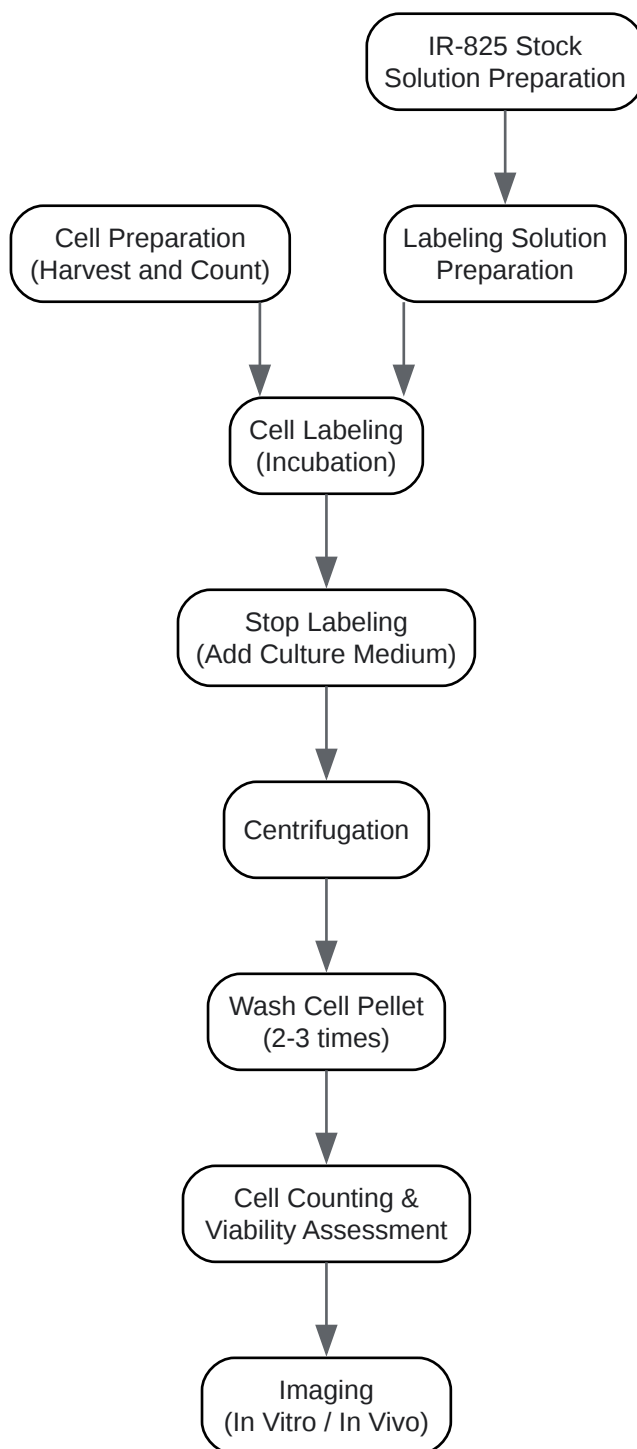
Materials:

- **IR-825** dye
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Complete cell culture medium
- Cells of interest
- Centrifuge
- Hemocytometer or automated cell counter

Procedure:

- **Cell Preparation:** Culture cells to a sufficient number. On the day of labeling, harvest and count the cells. Ensure a cell viability of >95%.
- **Dye Preparation:** Prepare a stock solution of **IR-825** in DMSO (e.g., 1 mg/mL). Store the stock solution at -20°C, protected from light.
- **Labeling Solution Preparation:** Dilute the **IR-825** stock solution in pre-warmed, serum-free cell culture medium or PBS to the desired final labeling concentration. It is recommended to test a range of concentrations (e.g., 1, 5, 10, 25 µM).
- **Cell Labeling:** Resuspend the cell pellet in the labeling solution at a density of  $1 \times 10^6$  cells/mL.
- **Incubation:** Incubate the cells with the labeling solution for a predetermined time (e.g., 15, 30, 60 minutes) at 37°C, protected from light. Gently mix the cells every 10-15 minutes to ensure uniform labeling.
- **Washing:** After incubation, add at least 10 volumes of complete culture medium to the cell suspension to stop the labeling process.
- **Centrifugation:** Centrifuge the cells at a low speed (e.g., 200-400 x g) for 5 minutes.
- **Final Washes:** Discard the supernatant and wash the cell pellet two to three times with PBS or complete culture medium to remove any unbound dye.
- **Cell Counting and Viability Assessment:** Resuspend the final cell pellet in complete culture medium. Count the cells and assess viability using a suitable method (see Protocol 2).
- **Imaging:** The labeled cells are now ready for in vitro or in vivo imaging.

#### Experimental Workflow for In Vitro Cell Labeling



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Caption: Workflow for labeling cells with **IR-825** for tracking studies.

## Protocol 2: Assessment of Cell Viability and Cytotoxicity

It is essential to evaluate the effect of **IR-825** labeling on cell health. The following are common assays to assess cell viability and cytotoxicity.

#### A. Trypan Blue Exclusion Assay (Viability)

This simple and rapid method distinguishes viable from non-viable cells based on membrane integrity.

Materials:

- Trypan Blue solution (0.4%)
- Labeled and unlabeled (control) cells
- Hemocytometer
- Microscope

Procedure:

- Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
- Incubate for 1-2 minutes at room temperature.
- Load the mixture onto a hemocytometer.
- Count the number of viable (unstained) and non-viable (blue) cells.
- Calculate the percentage of viable cells:  $(\text{Number of viable cells} / \text{Total number of cells}) \times 100\%$ .

#### B. MTT Assay (Metabolic Activity & Cytotoxicity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

- MTT solution (5 mg/mL in PBS)

- DMSO or solubilization buffer
- 96-well plate
- Plate reader

Procedure:

- Seed labeled and unlabeled cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- The next day, add MTT solution to each well (10% of the culture volume) and incubate for 2-4 hours at 37°C.
- Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a plate reader.
- Calculate cell viability relative to the unlabeled control cells.

C. Lactate Dehydrogenase (LDH) Assay (Cytotoxicity)

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.

Materials:

- Commercially available LDH cytotoxicity assay kit
- 96-well plate
- Plate reader

Procedure:

- Seed labeled and unlabeled cells in a 96-well plate.
- Collect the cell culture supernatant at desired time points.

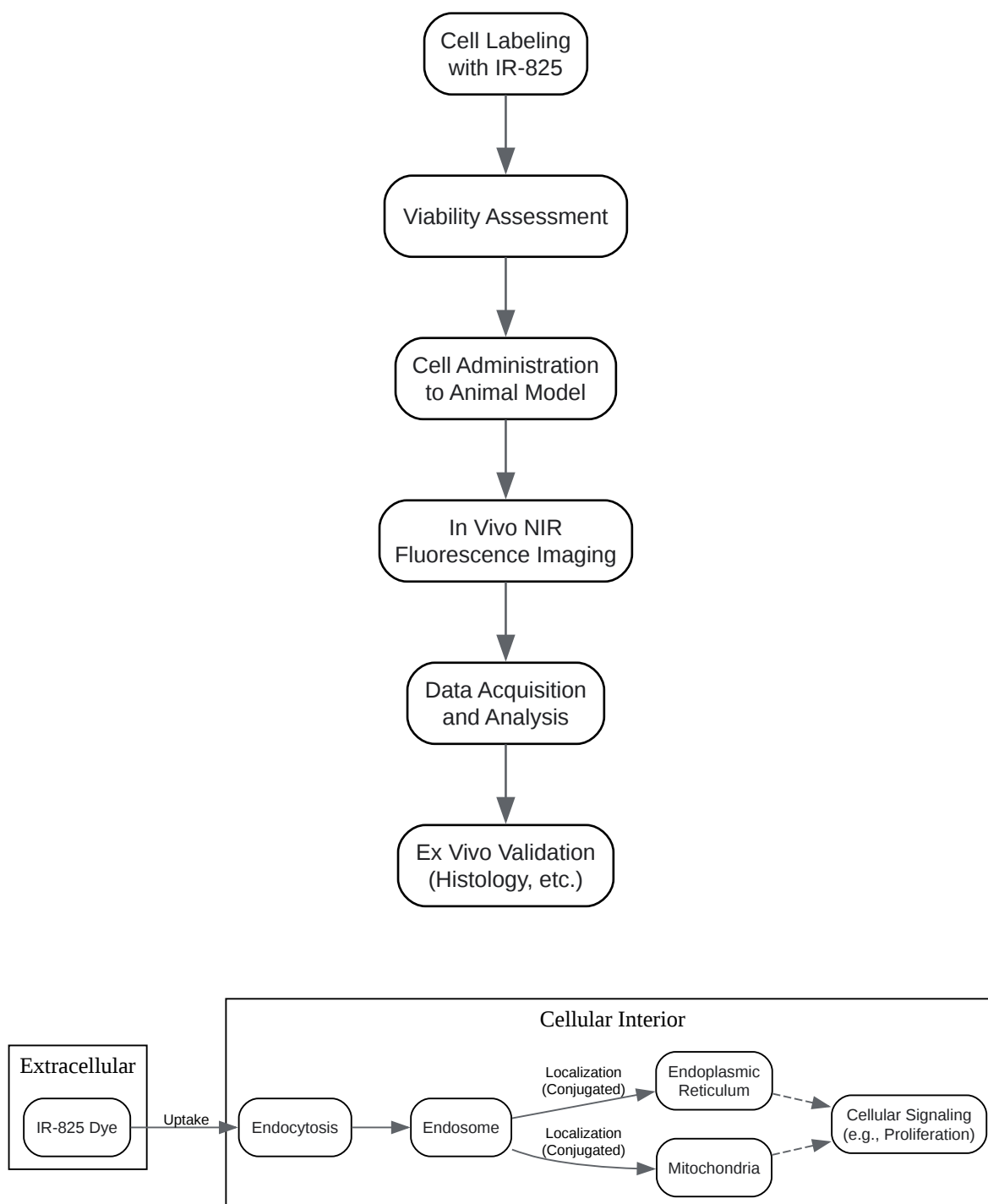
- Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
- Measure the absorbance at the recommended wavelength.
- Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

Assay	Principle	Information Provided
Trypan Blue	Membrane exclusion of dye	Percentage of viable cells
MTT	Mitochondrial reductase activity	Metabolic activity, cell proliferation
LDH	Release of cytosolic enzyme	Cell membrane damage, cytotoxicity

## In Vivo Cell Tracking

After labeling and confirming cell viability, **IR-825** labeled cells can be administered to animal models for in vivo tracking studies.

Workflow for In Vivo Cell Tracking



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## References

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